![molecular formula C11H10ClF3N2O2 B7455145 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide](/img/structure/B7455145.png)
2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CFTR corrector, and it has been studied extensively for its ability to correct the ion transport defect caused by cystic fibrosis.
Mecanismo De Acción
The mechanism of action of 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide involves the correction of the ion transport defect caused by cystic fibrosis. This compound binds to the CFTR protein and stabilizes its structure, allowing it to function more efficiently in regulating the ion transport across cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can improve the function of the CFTR protein in cells derived from patients with cystic fibrosis. In vivo studies have shown that this compound can improve lung function and reduce the production of thick mucus in animal models of cystic fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide in lab experiments is its ability to improve the function of the CFTR protein in cells derived from patients with cystic fibrosis. This allows researchers to study the effects of CFTR correction on various cellular processes in a more accurate and relevant manner. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can make it difficult and time-consuming to obtain in large quantities.
Direcciones Futuras
There are several future directions for the research on 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide. One potential direction is the development of more efficient synthesis methods to make this compound more readily available for research purposes. Another potential direction is the optimization of the CFTR correction process to improve the efficacy and safety of this compound for clinical use. Additionally, further research is needed to fully understand the biochemical and physiological effects of CFTR correction in various organs and tissues affected by cystic fibrosis.
Métodos De Síntesis
The synthesis of 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide is a complex process that involves several steps. The initial step involves the reaction of 3-chloro-2-oxo-5-(trifluoromethyl)pyridine with propargylamine to form 2-(prop-2-yn-1-ylamino)-3-chloro-5-(trifluoromethyl)pyridine. This intermediate compound is then reacted with acetic anhydride to form the final product, 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide.
Aplicaciones Científicas De Investigación
The CFTR corrector, 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide, has been extensively studied for its potential applications in the treatment of cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the ion transport across cell membranes, leading to the production of thick mucus in the lungs and other organs. CFTR correctors like 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide have been shown to improve the function of the CFTR protein, which is responsible for regulating the ion transport across cell membranes. This improvement in CFTR function can lead to a reduction in the production of thick mucus in the lungs and other organs, improving the quality of life of patients with cystic fibrosis.
Propiedades
IUPAC Name |
2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N2O2/c1-2-3-16-9(18)6-17-5-7(11(13,14)15)4-8(12)10(17)19/h2,4-5H,1,3,6H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDANAREIBBRGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN1C=C(C=C(C1=O)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.